molecular formula C27H19F3N4O B4338046 (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

Cat. No.: B4338046
M. Wt: 472.5 g/mol
InChI Key: IUJFADPTLIEFGO-UHFFFAOYSA-N
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Description

(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that features a unique combination of indole, naphthyl, and pyrazolo[1,5-a]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic acid, and hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The pyrazolo[1,5-a]pyrimidine ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrazolo[1,5-a]pyrimidine ring can produce dihydropyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as antiviral and anticancer agents . The indole moiety is known for its biological activity, making this compound a valuable candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and viral infections .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects. The pyrazolo[1,5-a]pyrimidine ring system can interact with enzymes and other proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE apart is its unique combination of three distinct moieties. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F3N4O/c1-16-13-18-8-3-5-12-23(18)33(16)26(35)21-15-31-34-24(27(28,29)30)14-22(32-25(21)34)20-11-6-9-17-7-2-4-10-19(17)20/h2-12,14-16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJFADPTLIEFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 4
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 6
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)[5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

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